3,4,5-trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide
Description
3,4,5-Trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide is a synthetic small molecule characterized by a benzamide core substituted with three methoxy groups at the 3, 4, and 5 positions. The morpholine moiety is linked via a propyl chain to the benzamide nitrogen. Notably, it has been investigated as a candidate for attenuating catalepsy in Parkinson’s disease models, demonstrating in vivo efficacy in modulating adenosine receptor pathways .
Properties
Molecular Formula |
C17H26N2O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C17H26N2O5/c1-21-14-11-13(12-15(22-2)16(14)23-3)17(20)18-5-4-6-19-7-9-24-10-8-19/h11-12H,4-10H2,1-3H3,(H,18,20) |
InChI Key |
WJSSEQZVGHKBLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Starting Material: 1,2,3-Trimethoxybenzene
The patent CN104098451A outlines a method using 1,2,3-trimethoxybenzene as the precursor. The reaction involves:
-
Substitution : Treatment with oxoethanoic acid (glyoxylic acid) and hydrochloric acid under Lewis acid catalysis (e.g., trifluoromethanesulfonic acid sodium or boron trifluoride) to form 1,2,3-trimethoxybenzyl chloride.
-
Oxidation : Reaction with urotropine (hexamethylenetetramine) in acetic acid to yield 3,4,5-trimethoxybenzaldehyde.
Example Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Trifluoromethanesulfonic acid sodium (7 g) |
| Temperature | 70°C |
| Reaction Time | 8 hours |
| Yield | 68% |
| Purity (GC) | 85.0% |
Lower temperatures (50°C) or reduced catalyst loadings decreased yields to 60–68%, highlighting the sensitivity of the substitution step.
Oxidation of 3,4,5-Trimethoxybenzaldehyde to 3,4,5-Trimethoxybenzoic Acid
The aldehyde intermediate is oxidized to the corresponding carboxylic acid using strong oxidizing agents:
-
Potassium Permanganate (KMnO₄) : In acidic or neutral conditions, KMnO₄ converts aldehydes to carboxylic acids.
-
Chromium Trioxide (CrO₃) : Effective in Jones oxidation but requires careful handling due to toxicity.
Typical Protocol :
-
Dissolve 3,4,5-trimethoxybenzaldehyde (1 mol) in dilute sulfuric acid.
-
Add KMnO₄ (2.5 mol) gradually at 0–5°C.
-
Stir for 12 hours, filter, and acidify to precipitate the acid.
-
Recrystallize from ethanol/water for purity >95%.
Amide Bond Formation: Coupling 3,4,5-Trimethoxybenzoic Acid with 3-Morpholinopropylamine
Acid Chloride Method
-
Chlorination : Treat 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) to form 3,4,5-trimethoxybenzoyl chloride.
-
Amidation : React the acyl chloride with 3-morpholinopropylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base.
Conditions :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | TEA (2 eq) |
| Temperature | 0°C → Room Temperature |
| Yield | 75–85% |
Coupling Reagent Approach
Direct coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
-
Dissolve the acid (1 eq) and amine (1.2 eq) in DMF.
-
Add EDC (1.5 eq) and HOBt (1.5 eq).
-
Stir at room temperature for 12–24 hours.
Advantages : Avoids handling corrosive acyl chlorides; yields 80–90%.
Purification and Characterization
-
Crystallization : The crude amide is purified via recrystallization from ethanol or acetone/hexane mixtures.
-
Chromatography : Column chromatography (SiO₂, ethyl acetate/hexane) resolves minor impurities.
-
Analytical Data :
Challenges and Optimization
-
Steric Hindrance : Bulky substituents on the benzene ring slow down acylation; elevated temperatures (40–50°C) improve reaction rates.
-
By-Products : Over-oxidation of the aldehyde or incomplete chlorination reduces yields.
-
Scale-Up : Patent methods report 68% yields on 100 g scales, but industrial processes may require continuous flow systems for higher efficiency.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The central amide bond undergoes hydrolysis under acidic or basic conditions, yielding two primary products:
| Reaction Conditions | Products | Mechanism | References |
|---|---|---|---|
| 6M HCl, reflux, 6–8 hrs | 3,4,5-Trimethoxybenzoic acid + 3-(morpholin-4-yl)propan-1-amine hydrochloride | Acid-catalyzed nucleophilic acyl substitution | |
| 2M NaOH, 100°C, 4 hrs | Sodium 3,4,5-trimethoxybenzoate + 3-(morpholin-4-yl)propan-1-amine | Base-promoted hydrolysis |
Key Findings :
-
Hydrolysis rates depend on steric hindrance from the bulky morpholinopropyl group.
-
Quantitative yields (>85%) are achieved under acidic conditions due to protonation of the amine intermediate, preventing side reactions.
Alkylation of the Morpholine Nitrogen
The tertiary amine in the morpholine ring undergoes alkylation with alkyl halides or epoxides:
Applications :
-
Alkylation enhances water solubility for pharmaceutical formulations .
-
Quaternary salts exhibit modified receptor-binding profiles in biological assays.
Acylation Reactions
The morpholine nitrogen reacts with acyl chlorides or anhydrides to form acylated derivatives:
| Reagents | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C → RT, 6 hrs | N-Acetyl-morpholinopropylbenzamide | 68% | |
| Benzoyl chloride | Et₃N, CH₂Cl₂, 0°C, 2 hrs | N-Benzoyl-morpholinopropylbenzamide | 81% |
Structural Insights :
-
Acylation reduces basicity of the morpholine nitrogen, altering pharmacokinetic properties.
Electrophilic Aromatic Substitution
The trimethoxybenzene ring undergoes nitration and sulfonation at specific positions dictated by the methoxy substituents:
| Reagents | Conditions | Products | Regioselectivity | References |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 hr | 3,4,5-Trimethoxy-6-nitro-N-[3-(morpholin-4-yl)propyl]benzamide | Para to methoxy groups | |
| SO₃/H₂SO₄ | 50°C, 3 hrs | 3,4,5-Trimethoxy-6-sulfo-N-[3-(morpholin-4-yl)propyl]benzamide | Ortho/para orientation |
Key Observations :
-
Methoxy groups strongly activate the ring, favoring electrophilic attack at positions ortho/para to substituents.
-
Nitration yields are moderate (50–60%) due to competing side reactions.
Demethylation of Methoxy Groups
Selective demethylation using Lewis acids generates phenolic derivatives:
| Reagents | Conditions | Products | Yield | References |
|---|---|---|---|---|
| BBr₃, CH₂Cl₂ | -78°C → RT, 12 hrs | 3,4,5-Trihydroxy-N-[3-(morpholin-4-yl)propyl]benzamide | 55% | |
| AlCl₃, EtSH | Reflux, 8 hrs | Partial demethylation products | 40% |
Applications :
-
Phenolic derivatives show enhanced antioxidant activity in vitro.
Coordination Chemistry
The morpholine oxygen and amine act as ligands for metal ions:
| Metal Salt | Conditions | Complex Structure | Stability | References |
|---|---|---|---|---|
| CuCl₂ | MeOH, RT, 2 hrs | [Cu(C₂₀H₂₈N₂O₅)Cl₂] | Stable in air | |
| Fe(NO₃)₃ | H₂O/EtOH, 60°C, 4 hrs | [Fe(C₂₀H₂₈N₂O₅)(NO₃)₂]NO₃ | Hygroscopic |
Key Data :
Photochemical Reactions
UV irradiation induces cleavage of the amide bond:
| Conditions | Products | Quantum Yield | References |
|---|---|---|---|
| 254 nm, CH₃CN, 6 hrs | 3,4,5-Trimethoxybenzoic acid + 3-(morpholin-4-yl)propan-1-amine | Φ = 0.12 |
Mechanism :
-
Excitation of the amide carbonyl leads to homolytic bond cleavage, generating radical intermediates.
Scientific Research Applications
3,4,5-Trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
VUF15485 ((R,E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide)
- Structural Differences: Replaces the morpholinopropyl group with a 2-(1-methylpyrrolidin-2-yl)ethyl chain and introduces a 2-fluorophenylallyl substituent.
- Pharmacological Role : Acts as a high-affinity agonist for specific receptors, with radiolabeled derivatives ([³H]VUF15485) used for receptor binding studies.
- Key Data : Enhanced lipophilicity due to the fluorophenyl group may improve blood-brain barrier penetration compared to the morpholine-containing analogue .
PBIT (2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one)
- Structural Differences : Features a benzisothiazolone core instead of a benzamide and lacks methoxy/morpholine substituents.
- Pharmacological Role: Known as a KDM5A histone demethylase inhibitor, with distinct mechanisms unrelated to adenosine receptor modulation.
- Key Data : Lower molecular weight (243.3 g/mol) and higher polarity (LogP ~2.5) compared to the target compound .
N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide (Compound 30)
- Structural Differences: Incorporates a urea-linked triazine-morpholine system and dimethylaminoethyl substituents.
- Key Data : Higher molecular weight (702.8 g/mol) and complex topology reduce bioavailability compared to simpler benzamide derivatives .
N-{3-(Methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl}benzamide (Compound 11)
- Structural Differences : Contains a thiadiazole ring and methylsulfanyl group instead of methoxy/morpholine substituents.
- Pharmacological Role : Potent inhibitor of Influenza A H3N2 (EC₅₀ = 31.4 μM), highlighting antiviral applications.
Pharmacokinetic and Physicochemical Comparisons
Mechanistic and Therapeutic Insights
- Morpholine vs. Pyrrolidine/Piperidine Analogues: The morpholinopropyl group in the target compound enhances solubility and modulates receptor binding kinetics compared to pyrrolidine (VUF15485) or dimethylaminoethyl (Compound 30) substituents .
- Trimethoxybenzamide Core : The electron-rich trimethoxybenzamide scaffold improves stability and π-π stacking interactions with receptor pockets, contrasting with benzisothiazolone (PBIT) or thiadiazole (Compound 11) cores .
- Therapeutic Scope : While the target compound is CNS-focused (Parkinson’s disease), analogues like PBIT (epigenetic modulation) and Compound 11 (antiviral) demonstrate divergent applications due to structural modifications .
Biological Activity
3,4,5-trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide is a synthetic organic compound belonging to the class of benzamides. Its structure incorporates a benzene ring with three methoxy groups and an amide functional group linked to a morpholine moiety. This unique configuration has garnered attention in medicinal chemistry due to its potential therapeutic applications.
- Molecular Formula : C17H26N2O5
- Molecular Weight : 342.40 g/mol
- LogP : 4.1 (indicating moderate lipophilicity) .
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on its antibacterial , anticancer , and enzyme inhibition properties.
Antibacterial Activity
Research indicates that this compound demonstrates significant antibacterial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Properties
The compound's anticancer activity has been evaluated against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The results indicate that it has the potential to induce apoptosis in these cells. Specific findings include:
These values suggest that the compound is particularly effective against certain types of cancer cells, warranting further investigation into its mechanisms of action.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in critical cellular pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. For example, it is hypothesized that the compound may inhibit nicotinamide adenine dinucleotide kinase (NADK), impacting cellular metabolism and growth .
Comparative Analysis with Similar Compounds
To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3,4-Dimethoxy-N-(2-morpholinoethyl)benzamide | Structure | Contains two methoxy groups; potential for different biological activity. |
| 2,4,5-Trimethoxy-N-(3-piperidin-4-ylpropyl)benzamide | Structure | Piperidine ring instead of morpholine; may affect receptor interactions. |
| N-(4-Methylpiperazinyl)-3,4-dimethoxybenzamide | Structure | Substituted piperazine; different pharmacological profile. |
The distinct arrangement of three methoxy groups on the benzene ring and the specific morpholine linkage enhances the lipophilicity and receptor binding affinity of this compound compared to others in its class .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antibacterial Study : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of less than 10 µg/mL against Staphylococcus aureus and Escherichia coli.
- Anticancer Evaluation : In a comparative study with standard chemotherapeutics, it was found that this compound had a synergistic effect when combined with doxorubicin in MCF7 cells.
- Enzyme Inhibition Research : Another study highlighted its role as an inhibitor of certain kinases involved in tumor progression, suggesting potential applications in targeted cancer therapy .
Q & A
Q. What synthetic routes are employed for the preparation of 3,4,5-trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide, and what are the critical purification steps?
The compound is typically synthesized via amide coupling between 3,4,5-trimethoxybenzoyl chloride and 3-(morpholin-4-yl)propan-1-amine. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane or THF) with a coupling agent like HATU or DCC. Purification involves column chromatography using gradients of ethyl acetate/hexanes, followed by recrystallization from ethanol. Analytical confirmation is achieved via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC purity analysis .
Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?
Structural validation requires:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., trimethoxy groups, morpholine ring) and amide bond formation.
- HRMS : For exact mass determination (e.g., observed m/z vs. calculated [M+H]⁺).
- FT-IR : To identify functional groups (amide C=O stretch at ~1650 cm⁻¹, morpholine C-N stretches).
- X-ray crystallography (if crystalline): For unambiguous confirmation of stereoelectronic properties .
Q. How is the compound’s solubility and stability optimized for in vitro assays?
Solubility is enhanced using co-solvents like DMSO (≤1% v/v) or cyclodextrin complexes. Stability is assessed via:
- pH-dependent degradation studies (e.g., HPLC monitoring over 24–72 hours in buffers at pH 2–9).
- Light/thermal stability tests (e.g., storage at 4°C vs. room temperature under dark/ambient light) .
Advanced Research Questions
Q. What experimental strategies are used to evaluate the compound’s binding affinity and selectivity toward target receptors?
- Radioligand displacement assays : Competing with tritiated or fluorescent ligands (e.g., [³H]VUF15485) at serotonin or sigma receptors.
- Functional assays : Measure GTPγS binding for G-protein-coupled receptors (GPCRs) or calcium flux assays for ion channels.
- Selectivity panels : Screen against related receptors (e.g., 5-HT₁A/₁B/₁D, σ₁/σ₂) to identify off-target interactions .
Q. How can structural modifications improve the compound’s pharmacokinetic (PK) profile?
- Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) or replace metabolically labile moieties (e.g., morpholine with thiomorpholine).
- Lipophilicity adjustment : Replace methoxy groups with polar substituents (e.g., hydroxyls protected as prodrugs) to enhance solubility.
- In vivo PK studies : Monitor plasma half-life (t₁/₂) and bioavailability in rodent models after oral/intravenous administration .
Q. What methodologies resolve contradictions in reported biological activities (e.g., agonist vs. antagonist effects)?
- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple assays to identify concentration-dependent effects.
- Cell-type-specific assays : Test in distinct cell lines (e.g., HEK293 vs. CHO cells) to account for receptor coupling variability.
- Allosteric modulation studies : Use positive/negative allosteric modulators to clarify mechanism of action .
Q. How is the compound’s efficacy validated in disease-relevant in vivo models?
- Neuropathic pain models : Chronic constriction injury (CCI) in rodents, assessing mechanical allodynia via von Frey filaments.
- Oncology models : Xenograft studies measuring tumor growth inhibition (TGI%) in combination with standard chemotherapies.
- PK/PD correlation : Link plasma exposure (AUC) to target engagement (e.g., receptor occupancy via PET imaging) .
Methodological Considerations
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina, Glide) : Simulate binding poses in receptor active sites (e.g., 5-HT₁B homology models).
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories.
- QSAR models : Corrogate substituent effects on potency/logP .
Q. How are potential toxicities assessed during early-stage development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
